molecular formula C14H11BrOS B1287370 2-Bromo-4'-(thiomethyl)benzophenone CAS No. 951888-33-8

2-Bromo-4'-(thiomethyl)benzophenone

Cat. No.: B1287370
CAS No.: 951888-33-8
M. Wt: 307.21 g/mol
InChI Key: KEOVUBRJPDZRAX-UHFFFAOYSA-N
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Description

2-Bromo-4'-(thiomethyl)benzophenone, also known as BMTP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 98-100°C (208-212°F). BMTP is an important organic building block and a useful intermediate in organic synthesis. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and polymers. BMTP is also used as a reagent in various laboratory experiments.

Scientific Research Applications

Generation and Interception of Isobenzofurans

2-Bromo-4'-(thiomethyl)benzophenone has been studied for its role in the generation and interception of isobenzofurans. In one study, 2-(Bromomethyl)benzophenone, prepared through side-chain bromination, was converted into naphthalene derivatives by heating with olefinic or acetylenic dienophiles. This process involves the formation of 1-phenylisobenzofuran by the displacement of bromide, followed by cycloaddition and aromatization. The study highlights the compound's potential in synthesizing complex aromatic structures and understanding reaction mechanisms involving isobenzofurans (Faragher & Gilchrist, 1976).

Synthesis and Fluorescence Properties

Another application involves the synthesis and study of the fluorescence properties of benzophenone derivatives. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized from benzophenone using a Wittig-Horner reaction, showcasing the utility of brominated benzophenone derivatives in developing materials with unique photoluminescence properties. This research contributes to the development of materials with potential applications in optoelectronics and fluorescence-based technologies (Zuo-qi, 2015).

Photoinitiator Preparation

This compound has also been used in the preparation of photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents. This application is critical in polymer chemistry and biochemistry, where precise control over polymerization processes and protein interactions is required. The compound's role in generating photoinitiators underscores its importance in advanced manufacturing and biomedical research (Sibi, 2000).

Environmental Impact Studies

Furthermore, the environmental impact and degradation pathways of benzophenone derivatives, including this compound, have been investigated. Studies have identified brominated products from the chlorination treatment of benzophenone derivatives in the presence of bromide ions, which is relevant for understanding the environmental fate of such compounds in water treatment processes. This research is crucial for assessing the environmental safety and potential ecological effects of benzophenone derivatives (Xiao et al., 2014).

Properties

IUPAC Name

(2-bromophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOVUBRJPDZRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232033
Record name Methanone, (2-bromophenyl)[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-33-8
Record name Methanone, (2-bromophenyl)[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromophenyl)[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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